Methylenebis[(hydroxymethyl)(phosphinic acid)]
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Overview
Description
Methylenebis[(hydroxymethyl)(phosphinic acid)] is an organophosphorus compound characterized by the presence of two phosphinic acid groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with formaldehyde and secondary amines in wet acetic acid, leading to the formation of aminomethyl-phosphinic acids . The reaction conditions, such as the basicity of the amines, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of methylenebis[(hydroxymethyl)(phosphinic acid)] typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(hydroxymethyl)(phosphinic acid)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid derivatives. These products have diverse applications in different fields.
Scientific Research Applications
Methylenebis[(hydroxymethyl)(phosphinic acid)] has several scientific research applications:
Mechanism of Action
The mechanism of action of methylenebis[(hydroxymethyl)(phosphinic acid)] involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of metalloproteases, binding to the active site of the enzyme and preventing its activity . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.
Comparison with Similar Compounds
Methylenebis[(hydroxymethyl)(phosphinic acid)] can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): This compound is used in phosphonylation reactions and has a more reactive phosphorus center due to the lack of electron back-donation from the methylene group.
Aminoalkyl-phosphinic acids: These compounds are biologically active analogues of carboxylic amino acids and are used in various synthetic applications.
The uniqueness of methylenebis[(hydroxymethyl)(phosphinic acid)] lies in its specific chemical structure, which allows for diverse chemical reactions and applications in multiple fields.
Properties
CAS No. |
92135-96-1 |
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Molecular Formula |
C3H10O6P2 |
Molecular Weight |
204.06 g/mol |
IUPAC Name |
[hydroxy(hydroxymethyl)phosphoryl]methyl-(hydroxymethyl)phosphinic acid |
InChI |
InChI=1S/C3H10O6P2/c4-1-10(6,7)3-11(8,9)2-5/h4-5H,1-3H2,(H,6,7)(H,8,9) |
InChI Key |
GQWOAKPSPBDOAD-UHFFFAOYSA-N |
Canonical SMILES |
C(O)P(=O)(CP(=O)(CO)O)O |
Origin of Product |
United States |
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